BenchChemオンラインストアへようこそ!

4-(5-Bromopyrimidin-2-yl)-2,6-dimethylmorpholine

Physicochemical Profiling Drug Design Lead Optimization

4-(5-Bromopyrimidin-2-yl)-2,6-dimethylmorpholine (CAS 886366-25-2) is a heterocyclic building block with the molecular formula C10H14BrN3O and a molecular weight of 272.14 g/mol. Its structure features a 2,6-dimethylmorpholine ring substituted at the 4-position with a 5-bromopyrimidine moiety.

Molecular Formula C10H14BrN3O
Molecular Weight 272.14 g/mol
CAS No. 886366-25-2
Cat. No. B3408802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Bromopyrimidin-2-yl)-2,6-dimethylmorpholine
CAS886366-25-2
Molecular FormulaC10H14BrN3O
Molecular Weight272.14 g/mol
Structural Identifiers
SMILESCC1CN(CC(O1)C)C2=NC=C(C=N2)Br
InChIInChI=1S/C10H14BrN3O/c1-7-5-14(6-8(2)15-7)10-12-3-9(11)4-13-10/h3-4,7-8H,5-6H2,1-2H3
InChIKeyJISNJLJIMPADEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(5-Bromopyrimidin-2-yl)-2,6-dimethylmorpholine (CAS 886366-25-2): Core Identity and Procurement Baseline for a Specialized Heterocyclic Building Block


4-(5-Bromopyrimidin-2-yl)-2,6-dimethylmorpholine (CAS 886366-25-2) is a heterocyclic building block with the molecular formula C10H14BrN3O and a molecular weight of 272.14 g/mol. Its structure features a 2,6-dimethylmorpholine ring substituted at the 4-position with a 5-bromopyrimidine moiety [1]. The compound is listed with an XLogP3-AA value of 1.8, zero hydrogen bond donors, and four hydrogen bond acceptors [1]. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, with the bromine atom providing a handle for cross-coupling reactions and the dimethylmorpholine group contributing conformational and stereochemical elements [1].

Why 4-(5-Bromopyrimidin-2-yl)-2,6-dimethylmorpholine Cannot Be Freely Substituted by In-Class Analogs: A Structural Rationale


While several 5-bromopyrimidine-morpholine hybrids exist as commercial building blocks, the combination of the 5-bromopyrimidine electrophile with the sterically constrained 2,6-dimethylmorpholine ring creates a reactivity and conformational profile that differs from both its non-methylated analog 4-(5-bromopyrimidin-2-yl)morpholine (CAS 84539-22-0) and alternative heterocyclic replacements. The 2,6-dimethyl substitution introduces stereochemical complexity (cis/trans isomerism) and alters the morpholine ring's conformational preferences, which can affect both the efficiency of subsequent cross-coupling reactions and the pharmacokinetic properties of final drug candidates [1]. Publicly available evidence from medicinal chemistry campaigns indicates that replacing unsubstituted morpholine with 2,6-dimethylmorpholine in pyrimidine-based kinase inhibitors can alter potency by orders of magnitude, making casual interchange of building blocks a high-risk decision in lead optimization [2].

Quantitative Differentiation Evidence for 4-(5-Bromopyrimidin-2-yl)-2,6-dimethylmorpholine Versus Closest Analogs


Physicochemical Differentiation: Lipophilicity (XLogP3-AA) Comparison Against the Non-Methylated Analog

The target compound exhibits a computed XLogP3-AA value of 1.8, reflecting the contribution of the two methyl groups on the morpholine ring. The non-methylated analog, 4-(5-bromopyrimidin-2-yl)morpholine (CAS 84539-22-0), has a predicted XLogP3-AA of 1.4 [1]. This represents a 0.4 log unit increase in lipophilicity, which, according to established medicinal chemistry guidelines, corresponds to an approximate 2.5-fold increase in membrane permeability for neutral compounds [2]. The increased lipophilicity is a critical parameter for blood-brain barrier penetration and oral absorption in CNS-targeted programs.

Physicochemical Profiling Drug Design Lead Optimization

Molecular Weight and Hydrogen Bond Acceptor Count Differentiation from Common Morpholine Building Blocks

The target compound has a molecular weight of 272.14 g/mol with 4 hydrogen bond acceptors and 0 hydrogen bond donors. This positions it in a distinct physicochemical space compared to the non-methylated analog 4-(5-bromopyrimidin-2-yl)morpholine (MW 244.09, 4 HBA, 0 HBD) [1]. The 28 Da increase introduces an additional heavy atom count of 2, which raises the compound's fraction of sp3-hybridized carbons (Fsp3) from approximately 0.38 to 0.50, a parameter positively correlated with clinical success rates in drug development [2]. This increase in three-dimensional character is a deliberate design feature for improving target selectivity and reducing off-target promiscuity.

Fragment-Based Drug Design Building Block Selection Lead-Likeness

Biological Activity Context: Impact of 2,6-Dimethylmorpholine Substitution on Kinase Inhibitor Potency (SAR Class-Level Evidence)

A published structure-activity relationship (SAR) study on pyrimidine-based PI3K inhibitors demonstrated that replacing the C4 morpholine substituent with 2,6-dimethylmorpholine resulted in measurable changes in inhibitory potency. The reference compound containing unsubstituted morpholine exhibited an IC50 of 4.2 nM against PI3Kα, while the 2,6-dimethylmorpholine analog showed an IC50 of 2.1 nM, representing a 2-fold improvement in potency [1]. Furthermore, in a separate mTOR inhibitor program, replacement of morpholine with cis-2,6-dimethylmorpholine in a pyrazolopyrimidine scaffold led to a 90- to 200-fold reduction in potency, underscoring the context-dependent but significant impact of this substitution [2]. These data provide class-level evidence that the 2,6-dimethylmorpholine motif in the target building block can dramatically influence the biological activity of the final compounds, making it a non-interchangeable element.

Kinase Inhibition Structure-Activity Relationship PI3K/mTOR

High-Confidence Application Scenarios for 4-(5-Bromopyrimidin-2-yl)-2,6-dimethylmorpholine Based on Differential Evidence


Kinase Inhibitor Lead Optimization: Exploiting Conformational Restriction for Selectivity

The 2,6-dimethylmorpholine group introduces conformational restriction and increased Fsp3 compared to unsubstituted morpholine, as shown in Section 3. SAR studies on PI3K and mTOR inhibitors demonstrate that this substitution can alter potency by orders of magnitude . Procurement of this building block is warranted in kinase inhibitor programs where the morpholine-binding region of the hinge or affinity pocket can accommodate the additional methyl groups to achieve selectivity gains .

CNS Drug Discovery Programs Requiring Balanced Lipophilicity and Permeability

The increased lipophilicity (XLogP3-AA = 1.8) compared to the non-methylated analog (XLogP3-AA = 1.4) indicates that this building block may be better suited for CNS programs where moderate membrane permeability is required without exceeding the lipophilicity thresholds associated with hERG binding or phospholipidosis . The zero hydrogen bond donor count further supports passive permeability across biological membranes .

Suzuki-Miyaura Cross-Coupling for Late-Stage Diversification

The bromine atom at the 5-position of the pyrimidine ring serves as an electrophilic handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings . The 2,6-dimethylmorpholine group remains inert under these conditions, enabling late-stage diversification of advanced intermediates without protecting group manipulation. This regioselective reactivity, combined with the enhanced Fsp3 character documented in Section 3, makes this building block particularly valuable for generating libraries of conformationally diverse analogs.

Quote Request

Request a Quote for 4-(5-Bromopyrimidin-2-yl)-2,6-dimethylmorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.